(R)-2-Amino-2-(m-tolyl)ethanol
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Overview
Description
®-2-Amino-2-(m-tolyl)ethanol is a chiral amino alcohol with a molecular structure that includes an amino group and a hydroxyl group attached to a carbon atom, which is also bonded to a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing ®-2-Amino-2-(m-tolyl)ethanol involves the regioselective ring-opening of styrene oxide derivatives using azide as a nucleophile. This reaction is catalyzed by halohydrin dehalogenase from Ilumatobacter coccineus, which exhibits excellent α-position regioselectivity. The reaction yields 2-azido-2-aryl-1-ols, which can then be reduced to the corresponding amino alcohols .
Industrial Production Methods: In an industrial setting, the synthesis of ®-2-Amino-2-(m-tolyl)ethanol can be achieved through a one-pot combination of enzyme and palladium nanoparticle catalysis. This method integrates the asymmetric reduction of 2-azido ketones catalyzed by alcohol dehydrogenases with the hydrogenation of the resulting azido alcohols using palladium nanoparticles. This approach offers high yields and excellent optical purity .
Types of Reactions:
Oxidation: ®-2-Amino-2-(m-tolyl)ethanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, including secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as azides, halides, and amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amino alcohols.
Scientific Research Applications
®-2-Amino-2-(m-tolyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(m-tolyl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to active sites and modulating the activity of enzymes. This interaction can lead to changes in biochemical pathways, influencing various physiological processes.
Comparison with Similar Compounds
(S)-2-Amino-2-(m-tolyl)ethanol: The enantiomer of ®-2-Amino-2-(m-tolyl)ethanol, with similar chemical properties but different biological activities.
2-Amino-2-phenylethanol: A structurally related compound with a phenyl group instead of a methyl-substituted phenyl ring.
2-Amino-2-(p-tolyl)ethanol: Another isomer with the amino and hydroxyl groups attached to a para-tolyl ring.
Uniqueness: ®-2-Amino-2-(m-tolyl)ethanol is unique due to its specific chiral configuration and the presence of a methyl-substituted phenyl ring, which can influence its reactivity and interactions with biological targets. This uniqueness makes it valuable in asymmetric synthesis and as a potential therapeutic agent.
Properties
IUPAC Name |
(2R)-2-amino-2-(3-methylphenyl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJJLTGSKFNJQCZ-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)[C@H](CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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